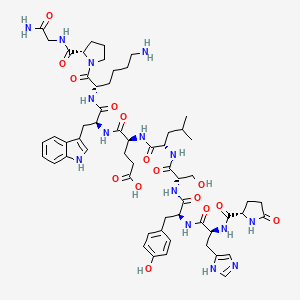

Lamprey LH-RH I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102634-23-1 |

|---|---|

Molecular Formula |

C58H79N15O15 |

Molecular Weight |

1226.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C58H79N15O15/c1-31(2)22-41(68-56(86)45(29-74)72-53(83)42(23-32-12-14-35(75)15-13-32)69-55(85)44(25-34-27-61-30-64-34)71-50(80)38-16-18-48(77)65-38)52(82)66-39(17-19-49(78)79)51(81)70-43(24-33-26-62-37-9-4-3-8-36(33)37)54(84)67-40(10-5-6-20-59)58(88)73-21-7-11-46(73)57(87)63-28-47(60)76/h3-4,8-9,12-15,26-27,30-31,38-46,62,74-75H,5-7,10-11,16-25,28-29,59H2,1-2H3,(H2,60,76)(H,61,64)(H,63,87)(H,65,77)(H,66,82)(H,67,84)(H,68,86)(H,69,85)(H,70,81)(H,71,80)(H,72,83)(H,78,79)/t38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChI Key |

XZZCHZWQCBZUFZ-DXYQMANYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Master Regulator: The Discovery and Isolation of Lamprey LH-RH I

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the landmark discovery and isolation of Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Gonadotropin-Releasing Hormone I (GnRH-I), from the brain of the sea lamprey (Petromyzon marinus). This pivotal research not only unveiled a novel form of the key reproductive neurohormone but also provided crucial insights into the evolution of the vertebrate neuroendocrine system. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the workflows and pathways involved.

Introduction: A Glimpse into the Ancient Brain

The discovery of GnRH in the 1970s revolutionized our understanding of reproductive physiology. This decapeptide, produced in the hypothalamus, acts as the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis. The sea lamprey, a jawless fish that represents one of the most ancient vertebrate lineages, has served as a vital model for evolutionary neuroendocrinology. The isolation and characterization of GnRH from the lamprey brain provided a unique opportunity to study the ancestral form of this crucial neuropeptide.

Subsequent research has identified three forms of GnRH in the lamprey: GnRH-I, GnRH-II, and GnRH-III.[1] This guide will focus on the initial discovery and isolation of the most abundant and biologically active form, Lamprey LH-RH I.

The Quest for an Ancestral Hormone: Discovery and Initial Characterization

The journey to isolate this compound was a meticulous process that involved the collection of a large number of lamprey brains, followed by a multi-step purification and characterization workflow. The primary structure of Lamprey GnRH-I was determined to be pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2.[2] This unique sequence revealed substitutions in key positions compared to mammalian GnRH, offering valuable insights into the structure-function relationships of this peptide family.[2]

Biological Activity

Initial biological assays demonstrated that synthetic Lamprey GnRH-I could elevate plasma estradiol (B170435) levels in adult female lampreys, confirming its role as a potent stimulator of the reproductive axis in this ancient vertebrate.[2]

Experimental Protocols: A Step-by-Step Guide

The following sections provide a detailed breakdown of the experimental methodologies employed in the isolation and characterization of this compound.

Tissue Extraction

The foundational step in the isolation process was the efficient extraction of neuropeptides from lamprey brain tissue.

Protocol:

-

Tissue Collection: Whole brains from adult sea lampreys (Petromyzon marinus) were collected and immediately frozen to prevent enzymatic degradation.

-

Homogenization: The frozen brains were homogenized in an acidic extraction medium. A common protocol for neuropeptide extraction involves using a mixture of acetone (B3395972) and hydrochloric acid.

-

Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris.

-

Supernatant Collection: The supernatant, containing the crude peptide extract, was carefully collected for further purification.

Purification Cascade

A multi-step chromatographic approach was essential to purify this compound from the complex mixture of brain peptides.

As a preliminary purification and concentration step, the crude extract was often passed through a solid-phase extraction cartridge, such as a Sep-Pak C18 cartridge. This step helps to remove lipids and other non-polar contaminants.

The cornerstone of the purification strategy was reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity.

Typical HPLC Conditions:

-

Column: A C18 reverse-phase column was commonly used.

-

Mobile Phase: A gradient of increasing acetonitrile (B52724) concentration in an aqueous solution containing a small amount of trifluoroacetic acid (TFA) was employed. TFA acts as an ion-pairing agent to improve peak shape.

-

Detection: Elution of peptides was monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions were collected at regular intervals and assayed for GnRH-like immunoreactivity using radioimmunoassay (RIA) with an antiserum raised against mammalian GnRH.[2]

Multiple rounds of HPLC, often using different C18 columns or slightly modified gradients, were typically required to achieve a homogenous preparation of this compound.

Structural Elucidation

Once a purified peptide was obtained, its primary structure was determined using a combination of techniques.

A portion of the purified peptide was hydrolyzed to its constituent amino acids, which were then quantified to determine the amino acid composition.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique used to determine the molecular weight of the intact peptide.[2] This method provided a precise mass measurement, which was crucial for confirming the amino acid composition and identifying any post-translational modifications.

The precise order of amino acids was determined by automated Edman degradation.[2] This method sequentially removes and identifies amino acids from the N-terminus of the peptide. To overcome the blocked N-terminus (pyroglutamic acid), enzymatic digestion with pyroglutamate (B8496135) aminopeptidase (B13392206) was performed prior to sequencing. For complete sequence determination, the peptide was often fragmented using enzymes like chymotrypsin, and the resulting smaller peptides were then sequenced.[2]

Quantitative Data Summary

While the original publications often lack detailed, consolidated tables of quantitative data, the following table summarizes the key quantitative aspects of the this compound isolation process based on available information.

| Parameter | Value/Description | Reference |

| Starting Material | Whole brains of adult sea lamprey (Petromyzon marinus) | [2] |

| Extraction Yield | Not explicitly stated | |

| Purification Method | Solid-Phase Extraction followed by multiple steps of Reverse-Phase HPLC | [2] |

| Final Yield | Not explicitly stated | |

| Molecular Weight (FAB-MS) | Consistent with the proposed amino acid sequence | [2] |

| Amino Acid Sequence | pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2 | [2] |

Visualizing the Process: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation and characterization of this compound and its signaling pathway.

Conclusion and Future Directions

The discovery and isolation of this compound was a seminal achievement in comparative endocrinology. It provided the first glimpse into the structure of a GnRH molecule from a jawless vertebrate, laying the groundwork for a deeper understanding of the evolution of reproductive neuroendocrine control. The unique primary structure of this compound has also made it a valuable tool for studying the co-evolution of GnRH ligands and their receptors.

For drug development professionals, the distinct structure of this compound and its interaction with its cognate receptor offer potential avenues for the design of novel GnRH analogs with unique properties. Further research into the structure-activity relationships of lamprey GnRHs and the pharmacology of their receptors could lead to the development of new therapeutic agents for a variety of reproductive and non-reproductive disorders. The detailed methodologies outlined in this guide provide a solid foundation for researchers seeking to build upon this foundational work.

References

A Technical Guide to Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lamprey Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as Lamprey Gonadotropin-Releasing Hormone I (GnRH-I). It details the peptide's amino acid sequence, its biological activities, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, neurobiology, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting GnRH pathways.

Lamprey LH-RH I: Amino Acid Sequence and Variants

The primary structure of this compound is a decapeptide with the following amino acid sequence: pGlu-His-Tyr-Ser-Leu-Glu-Trp-Lys-Pro-Gly-NH2 .[1][2] This sequence was determined through the isolation and purification of the peptide from lamprey brain extracts, followed by analysis using chymotryptic fragmentation, protein sequence analysis, and fast atom bombardment mass spectrometry.[1][2]

The lamprey brain contains two other endogenous GnRH variants:

-

Lamprey GnRH-II: pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2

-

Lamprey GnRH-III: pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2[3][4]

These variants differ from LH-RH I at positions 3, 5, 6, and 8, leading to distinct biological activities and receptor binding affinities.

Quantitative Biological Data

The biological activity of this compound and its variants has been assessed through various in vivo and in vitro studies. The following tables summarize the key quantitative data available.

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Lamprey GnRH-I | Lamprey GnRH Receptor | 118.0 ± 23.6[5][6][7] |

| Lamprey GnRH-II | Lamprey GnRH Receptor | Not explicitly determined, but lGnRH-R-3 has a higher binding affinity for lGnRH-II than lGnRH-III.[8] |

| Lamprey GnRH-III | Lamprey GnRH Receptor | 0.708 ± 0.245[5][6][7] |

| Chicken GnRH-II | Lamprey GnRH Receptor | 0.765 ± 0.160[5][6][7] |

| Mammalian GnRH | Lamprey GnRH Receptor | 12.9 ± 1.96[5][6][7] |

| Hormone | Treatment | Effect on Plasma Steroid Levels |

| Estradiol (B170435) | Lamprey GnRH-I (0.1 µg/g) | 322% increase over basal levels[3][9][10] |

| Progesterone (B1679170) | Lamprey GnRH-I (0.1 µg/g) | 36% increase over basal values[3][9] |

| Estradiol | Lamprey GnRH-III (0.1 µg/g) | 244% increase over basal levels[3][9][10] |

| Progesterone | Lamprey GnRH-III (0.1 µg/g) | 31% increase over basal values[3][9] |

Experimental Protocols

This section details the methodologies employed in the discovery, characterization, and functional analysis of this compound.

Peptide Extraction and Purification

Objective: To isolate this compound from brain tissue.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Tissue Homogenization: Frozen lamprey brains are homogenized in an acidic extraction solution (e.g., 2 M acetic acid) to prevent enzymatic degradation.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptides is collected.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to concentrate the peptides and remove salts and other polar impurities. Peptides are eluted with a high concentration of organic solvent (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).

-

RP-HPLC Purification: The concentrated peptide extract is subjected to multiple rounds of RP-HPLC.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity. The specific gradient profile is optimized to achieve the best separation of the GnRH isoforms.

-

Detection: Elution of peptides is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions are collected and screened for immunoreactivity using an antiserum raised against mammalian GnRH.[1]

-

-

Purity Assessment: The purity of the final peptide is assessed by analytical RP-HPLC and mass spectrometry.

Amino Acid Sequence Analysis

Objective: To determine the primary structure of the purified this compound.

Methodology: Edman Degradation and Mass Spectrometry

-

Edman Degradation: This automated process sequentially removes one amino acid at a time from the N-terminus of the peptide.

-

Coupling: The N-terminal amino group reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.

-

Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known PTH-amino acid standards. This cycle is repeated to determine the sequence of the entire peptide.[1][3][4][5][11]

-

-

Fast Atom Bombardment (FAB) Mass Spectrometry: This technique is used to determine the molecular weight of the intact peptide and to confirm the sequence obtained from Edman degradation. The purified peptide is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., xenon). This process ionizes the peptide, and its mass-to-charge ratio is measured by the mass spectrometer. Fragmentation of the peptide within the mass spectrometer can also provide sequence information.[1][2]

Receptor Binding Assays

Objective: To determine the binding affinity of this compound and its analogs to the lamprey GnRH receptor.

Methodology: Competitive Radioligand Binding Assay

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding the lamprey GnRH receptor.

-

Membrane Preparation (or Whole-Cell Assay): Cell membranes expressing the receptor are prepared by homogenization and centrifugation, or the assay is performed on intact cells.

-

Binding Reaction: A constant concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled [D-Lys⁶]mammalian GnRH) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or other analogs).

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Biological Activity Assays

Objective: To assess the effect of this compound on steroidogenesis in live animals.

Methodology: Intraperitoneal Injection and Steroid Measurement

-

Animal Handling: Adult female lampreys are acclimated to laboratory conditions.

-

Hormone Administration: A solution of synthetic this compound is administered via intraperitoneal injection at a specific dosage (e.g., 0.1 µg/g body weight). A control group receives a vehicle injection (e.g., saline).

-

Blood Sampling: Blood samples are collected from the caudal sinus at specific time points after injection.

-

Plasma Separation: Plasma is separated from the blood cells by centrifugation.

-

Steroid Radioimmunoassay (RIA): Plasma levels of steroids, such as estradiol and progesterone, are quantified using specific radioimmunoassays.

-

Data Analysis: Steroid levels in the hormone-treated group are compared to the control group to determine the effect of this compound on steroidogenesis.[3][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound exerts its effects by binding to a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[6] This binding initiates intracellular signaling cascades that ultimately lead to the synthesis and release of gonadotropins. The primary signaling pathways activated by the lamprey GnRH receptor are the inositol (B14025) phosphate (B84403) (IP) and the cyclic adenosine (B11128) monophosphate (cAMP) pathways.[8]

Caption: Signaling pathways of this compound.

Experimental Workflow for Peptide Hormone Discovery

The discovery and characterization of novel peptide hormones like this compound typically follow a structured workflow.

Caption: Experimental workflow for peptide hormone discovery.

References

- 1. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. Functional characterization and kinetic studies of an ancestral lamprey GnRH-III selective type II GnRH receptor from the sea lamprey, Petromyzon marinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in understanding gonadotropin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different roles of cAMP/PKA and PKC signaling in regulating progesterone and PGE2 levels in immortalized rat granulosa cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Lamprey Gonadotropin-Releasing Hormone I (GnRH-I) Gene Precursor and its Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular biology of the lamprey Gonadotropin-Releasing Hormone I (GnRH-I), previously known as Luteinizing Hormone-Releasing Hormone (LH-RH), gene precursor and its transcriptional regulation. The lamprey, as a basal vertebrate, offers unique insights into the evolution and fundamental mechanisms of neuroendocrine control of reproduction.

The Lamprey GnRH-I Gene Precursor: Structure and Isoforms

The gene encoding the lamprey GnRH-I precursor is a key element in the reproductive axis of this ancient vertebrate. Its structure and the resulting products are foundational to understanding its function.

Genomic and cDNA Structure

The cDNA for the lamprey GnRH-I precursor has been successfully isolated and sequenced, revealing a tripartite structure characteristic of GnRH precursors in other vertebrates.[1] This structure consists of:

-

A signal peptide of 24 amino acids that directs the precursor protein for secretion.[1]

-

The GnRH-I decapeptide , which is the biologically active hormone.

-

A GnRH-associated peptide (GAP) , the function of which is not fully elucidated.[1]

The amino acid sequence of the GnRH-I decapeptide and its processing site (Gly-Lys-Arg) have been remarkably conserved over 500 million years of evolution, showing 60-70% identity with those of tetrapods and teleosts.[1] In contrast, the GAP region is highly divergent.[1] Unlike the intronless gene for lamprey GnRH-II, the gene for lamprey GnRH-I possesses introns and exons, which is a common feature of vertebrate GnRH genes.[2][3]

Alternative Splicing and Transcript Variants

A unique feature of the lamprey GnRH-I gene is the production of three distinct mRNA transcripts from a single gene through alternative splicing.[1] These transcripts, designated based on the length of their encoded GAP, are:

-

GAP49

-

GAP50

-

GAP58

The generation of these multiple transcripts from a single gene suggests a potentially ancestral mechanism for regulating gene expression and function that is not commonly observed for GnRH genes in other vertebrates.[1]

Transcriptional Regulation and Expression

The expression of the lamprey GnRH-I gene is tightly regulated, both spatially and temporally, to ensure proper reproductive function.

Tissue-Specific Expression

The primary site of lamprey GnRH-I mRNA expression is the brain.[1] Specifically, it is localized to the rostral hypothalamus and the preoptic area.[1][4] There is also evidence for minimal expression in the testes.[1] Studies have shown that both lamprey GnRH-I and GnRH-III mRNAs can be found within the same cells in the preoptic area.[4]

Regulatory Factors

While specific promoter and enhancer elements for the lamprey GnRH-I gene have not been as extensively characterized as in mammals, it is understood that its expression is influenced by various internal and external cues. For instance, chemosensory inputs are known to upregulate the expression of GnRH in the lamprey brain, indicating a link between environmental signals and reproductive control.[5] In mammals, GnRH gene expression is controlled by a complex interplay of transcription factors binding to specific enhancer and promoter regions.[6][7] It is plausible that similar, evolutionarily conserved mechanisms are at play in the lamprey.

Signaling Pathways of Lamprey GnRH-I

Lamprey GnRH-I exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on target cells, primarily in the pituitary, to initiate intracellular signaling cascades.

GnRH Receptors in Lamprey

Three distinct GnRH receptors have been identified and cloned in the sea lamprey: lGnRH-R-1, lGnRH-R-2, and lGnRH-R-3.[8] These receptors exhibit differential binding affinities for the various lamprey GnRH isoforms and are coupled to different signaling pathways.

Intracellular Signaling

Lamprey GnRH-I has been shown to activate the inositol (B14025) phosphate (B84403) (IP) signaling pathway upon binding to its receptor, lGnRH-R-1.[9][10] This pathway involves the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. Additionally, lGnRH-R-1 can also stimulate the cyclic AMP (cAMP) signaling pathway .[9][11][12] Interestingly, lamprey GnRH-I does not appear to activate the IP pathway through lGnRH-R-2 and lGnRH-R-3.[9][13]

dot graph Lamprey_GnRH_I_Signaling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

GnRH_I [label="Lamprey GnRH-I", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; GnRH_R1 [label="lGnRH-R-1", fillcolor="#FBBC05", style=filled]; Gq_11 [label="Gq/11", shape=ellipse, fillcolor="#F1F3F4"]; Gs [label="Gs", shape=ellipse, fillcolor="#F1F3F4"]; PLC [label="Phospholipase C", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4"]; Ca_release [label="Ca²⁺ Release", shape=cylinder, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Physiological_Response [label="Physiological Response\n(e.g., Gonadotropin release)", shape=cds, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

GnRH_I -> GnRH_R1; GnRH_R1 -> Gq_11; GnRH_R1 -> Gs; Gq_11 -> PLC [label="activates"]; Gs -> AC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC [label="activates"]; AC -> ATP [label="converts"]; ATP -> cAMP; cAMP -> PKA [label="activates"]; Ca_release -> Physiological_Response; PKC -> Physiological_Response; PKA -> Physiological_Response; }

Caption: Lamprey GnRH-I Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on lamprey GnRH-I and its receptor interactions.

Table 1: Receptor Binding Affinity and Potency of Lamprey GnRH-I

| Ligand | Receptor | Assay | Value | Reference |

| Lamprey GnRH-I | Lamprey GnRH Receptor | Competitive Binding (Ki) | 118.0 ± 23.6 nM | [11][12] |

| Lamprey GnRH-I | Lamprey GnRH Receptor | cAMP Production (LogEC₅₀) | -6.57 ± 0.15 | [11][12] |

Table 2: Physiological Effects of Lamprey GnRH Administration

| Treatment | Parameter Measured | Effect | Reference |

| Lamprey GnRH-III (0.1 or 0.2 µg/g) | Plasma Estradiol | Stimulated | [14] |

| Lamprey GnRH-III (4 successive injections) | Ovulation | Induced in 88-100% of females | [14] |

| Lamprey GnRH-I and -III | In vitro Estradiol Production | Stimulated | [14] |

| Lamprey LPXRFa-2 (100 µg/kg) | Brain GnRH-I Concentration | Tended to increase | [15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of lamprey GnRH-I.

Molecular Cloning of Lamprey GnRH-I cDNA

Caption: Workflow for cDNA Cloning of Lamprey GnRH-I.

-

RNA Isolation: Total RNA is extracted from frozen lamprey brain tissue using the single-step method. The integrity of the RNA is verified by observing the 28S and 18S ribosomal RNA bands on an agarose (B213101) gel.[1]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and an oligo(dT) primer.

-

3' RACE (Rapid Amplification of cDNA Ends): PCR is performed on the cDNA using a degenerate primer designed from the known peptide sequence of lamprey GnRH and an oligo(dT) primer to amplify the 3' end of the cDNA.[1]

-

5' RACE: Once a partial 3' sequence is obtained, gene-specific primers are designed to amplify the 5' end of the cDNA.

-

Cloning and Sequencing: The PCR products from the RACE experiments are subcloned into a suitable vector and sequenced. The full-length cDNA sequence is then assembled from the overlapping 3' and 5' RACE fragments.[1]

Analysis of mRNA Expression

-

Reverse Transcriptase-PCR (RT-PCR): This method is used to determine the tissue distribution of GnRH-I mRNA. cDNA is synthesized from RNA isolated from various tissues. PCR is then performed using primers specific for lamprey GnRH-I. The PCR products are analyzed by gel electrophoresis and Southern blotting with a labeled GnRH-I cDNA probe for confirmation.[1]

-

Northern Blot Analysis: mRNA from different tissues is separated by formaldehyde-agarose gel electrophoresis and transferred to a nylon membrane. The membrane is then hybridized with a radiolabeled lamprey GnRH-I cDNA probe to detect the presence and size of the GnRH-I mRNA transcripts.[1]

-

In Situ Hybridization: This technique is used to visualize the cellular localization of GnRH-I mRNA within the lamprey brain.[4][16]

-

Tissue Preparation: Lamprey brains are dissected, fixed in paraformaldehyde, and sectioned.[17][18]

-

Probe Synthesis: Digoxigenin-labeled antisense and sense RNA probes are transcribed from a cloned fragment of the lamprey GnRH-I cDNA.[16]

-

Hybridization: The tissue sections are incubated with the labeled probe, allowing it to bind to the complementary mRNA sequence.

-

Detection: The hybridized probe is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction, revealing the location of the mRNA.[16] Dual-label fluorescent in situ hybridization can be used to co-localize different mRNA species.[4]

-

Functional Receptor Assays

-

Cell Culture and Transfection: COS-7 cells (or a similar cell line) are transiently transfected with an expression vector containing the cDNA for the lamprey GnRH receptor.[10][19]

-

Inositol Phosphate (IP) Assay: Transfected cells are stimulated with varying concentrations of lamprey GnRH-I. The accumulation of inositol phosphates is then measured, typically using a radioactive labeling and chromatography method, to determine the dose-dependent activation of the IP signaling pathway.[10][19]

-

cAMP Assay: Following stimulation with lamprey GnRH-I, the intracellular concentration of cAMP is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA) to assess the activation of the adenylyl cyclase pathway.[11][12]

-

Competitive Binding Assay: Whole cells expressing the GnRH receptor are incubated with a radiolabeled GnRH analog and increasing concentrations of unlabeled lamprey GnRH-I. The ability of the unlabeled ligand to displace the radiolabeled ligand is measured to determine the binding affinity (Ki) of lamprey GnRH-I for the receptor.[11][12]

This guide provides a detailed overview of the current understanding of the lamprey GnRH-I gene precursor and its transcription. The unique features of the lamprey system continue to provide valuable insights into the evolution and fundamental principles of vertebrate reproductive neuroendocrinology, with potential implications for the development of novel therapeutic strategies.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Origins of Gonadotropin-Releasing Hormone (GnRH) in Vertebrates: Identification of a Novel GnRH in a Basal Vertebrate, the Sea Lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In situ characterization of gonadotropin- releasing hormone-I, -III, and glutamic acid decarboxylase expression in the brain of the sea lamprey, Petromyzon marinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrative Neuro-Endocrine Pathways in the Control of Reproduction in Lamprey: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancers of GnRH transcription embedded in an upstream gene use homeodomain proteins to specify hypothalamic expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancers of GnRH Transcription Embedded in an Upstream Gene Use Homeodomain Proteins to Specify Hypothalamic Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of three GnRH receptors in specific tissues in male and female sea lampreys Petromyzon marinus at three distinct life stages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Cloning and Pharmacological Characterization of Two Novel GnRH Receptors in the Lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cloning and characterization of a functional type II gonadotropin-releasing hormone receptor with a lengthy carboxy-terminal tail from an ancestral vertebrate, the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional characterization and kinetic studies of an ancestral lamprey GnRH-III selective type II GnRH receptor from the sea lamprey, Petromyzon marinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. Frontiers | Expression And Functional Studies Of Two Novel Type III GnRH Receptors (2 And 3) In The Sea Lamprey, A Basal Vertebrate. [internal-frontiersin.org]

- 14. Characteristics of GnRH binding in the gonads and effects of lamprey GnRH-I and -III on reproduction in the adult sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. A method for in situ hybridization in wholemounted lamprey brain: neurofilament expression in larvae and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Complete Spinal Cord Injury and Brain Dissection Protocol for Subsequent Wholemount In Situ Hybridization in Larval Sea Lamprey - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Complete spinal cord injury and brain dissection protocol for subsequent wholemount in situ hybridization in larval sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The Evolutionary Odyssey of Vertebrate GnRH Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadotropin-releasing hormone (GnRH) is a key neuropeptide that governs the reproductive axis in all vertebrates. Its evolutionary history is a compelling narrative of gene duplication, diversification, and functional specialization. This in-depth technical guide explores the evolutionary origins of vertebrate GnRH peptides and their cognate receptors. We delve into the molecular phylogeny of the GnRH gene family, the structural and functional divergence of its paralogs, and the intricate co-evolutionary dance between the ligands and their receptors. This document provides a comprehensive resource, including quantitative data on peptide-receptor interactions, detailed experimental protocols for studying GnRH evolution, and visual representations of key signaling pathways and evolutionary relationships to aid researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Ancient Origins of a Reproductive Maestro

The story of Gonadotropin-Releasing Hormone (GnRH) begins long before the emergence of vertebrates. GnRH-like peptides are found in invertebrates, suggesting that the ancestral molecule predates the divergence of protostomes and deuterostomes.[1] In vertebrates, GnRH stands as the final common pathway for the brain's control over reproduction.[1] This decapeptide, synthesized in the hypothalamus, orchestrates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function.[2]

The evolutionary journey of the GnRH system in vertebrates is marked by significant events, most notably whole-genome duplications that gave rise to a family of GnRH genes and their receptors.[3] This expansion of the molecular toolkit allowed for the subfunctionalization and neofunctionalization of different GnRH forms, leading to the complex regulatory networks we observe today. Understanding this evolutionary history is not merely an academic exercise; it provides a crucial framework for interpreting the diverse physiological roles of GnRH peptides and for the rational design of novel therapeutics targeting the GnRH system.

The Vertebrate GnRH Gene Family: A Tale of Duplication and Divergence

Phylogenetic analyses have revealed that the vertebrate GnRH gene family is composed of at least three distinct paralogous lineages: GnRH1, GnRH2, and GnRH3.[1] These genes are believed to have arisen from two rounds of whole-genome duplication (2R) that occurred early in vertebrate evolution.[4] The identical exonic structure shared by all three genes provides strong evidence for their common ancestry.[1]

-

GnRH1 (or Mammalian GnRH): This is the classical hypophysiotropic form responsible for regulating gonadotropin release in most mammals.[2] It is characterized by significant sequence variation across different vertebrate species.

-

GnRH2 (or Chicken GnRH-II): This form is remarkably conserved across vertebrates, with an identical decapeptide sequence in most species. It is typically expressed in the midbrain and is thought to act as a neuromodulator involved in reproductive behaviors.

-

GnRH3 (or Salmon GnRH): This form is predominantly found in teleost fish, where it often serves as the primary hypophysiotropic hormone. It is believed to have been lost in the tetrapod lineage.[4]

The presence and primary function of these GnRH paralogs can vary across different vertebrate lineages, reflecting a dynamic evolutionary history of gene loss and functional shifts.

Quantitative Data: GnRH Peptide Sequence Variation

The following table summarizes the amino acid sequences of the three main vertebrate GnRH paralogs, highlighting the conserved and variable positions.

| GnRH Paralog | Canonical Sequence | Key Features |

| GnRH1 | pGlu-His-Trp-Ser-Tyr -Gly-Leu -Arg -Pro-Gly-NH2 | Positions 5, 7, and 8 are highly variable across species. |

| GnRH2 | pGlu-His-Trp-Ser-His -Gly-Trp -Tyr -Pro-Gly-NH2 | Highly conserved across vertebrates. |

| GnRH3 | pGlu-His-Trp-Ser-Tyr -Gly-Trp -Leu -Pro-Gly-NH2 | Predominantly found in teleost fish. |

The Co-evolution of GnRH Receptors: A Dynamic Partnership

The diversification of GnRH peptides was accompanied by the evolution of their cognate G protein-coupled receptors (GPCRs), the GnRH receptors (GnRHRs). The evolutionary history of the GnRHR family is also characterized by gene duplication and loss, leading to multiple receptor subtypes with distinct ligand specificities and signaling properties.

Vertebrate GnRH receptors are broadly classified into several types, with some studies proposing up to five or six subfamilies. This diversity allows for the differential reception and interpretation of signals from the various GnRH paralogs. For instance, some receptors show high affinity for multiple GnRH forms, while others are more selective. The structural evolution of these receptors, such as the loss of the C-terminal tail in mammalian GnRH-I receptors, has significant implications for their signaling and desensitization dynamics.

Quantitative Data: GnRH Receptor Binding Affinities

The binding affinity of different GnRH peptides to their receptors is a critical determinant of their biological activity. The following table presents representative binding affinity data (dissociation constant, Kd, or half-maximal inhibitory concentration, IC50) for different GnRH ligands with various vertebrate GnRH receptors.

| Receptor Type | Ligand | Species | Binding Affinity (Kd/IC50) | Reference |

| Catfish GnRHR | Catfish GnRH | Clarias gariepinus | Low Affinity | [5] |

| Catfish GnRHR | Chicken GnRH-II | Clarias gariepinus | High Affinity | [5] |

| Bullfrog GnRHR | Chicken GnRH-II agonist | Rana catesbeiana | High Affinity | [6] |

| Human GnRHR | GnRH | Homo sapiens | High Affinity | [7] |

| Mouse GnRHR | GnRH | Mus musculus | High Affinity | [8] |

Note: "Low" and "High" affinity are relative terms as described in the cited literature. Specific quantitative values can be found in the referenced publications.

Experimental Protocols: Unraveling the Evolutionary Past

The study of GnRH evolution relies on a diverse array of molecular and cellular techniques. This section provides an overview of key experimental protocols cited in the field.

Gene Cloning and Sequencing

Objective: To isolate and determine the nucleotide sequence of GnRH and GnRHR genes from different species.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant tissues (e.g., brain, pituitary) and reverse transcribed to complementary DNA (cDNA).

-

PCR Amplification: Degenerate primers, designed based on conserved regions of known GnRH or GnRHR sequences, are used to amplify the target gene from the cDNA library. Alternatively, RACE (Rapid Amplification of cDNA Ends) PCR can be used to obtain the full-length sequence.

-

Cloning and Sequencing: The amplified PCR products are cloned into a suitable vector (e.g., pET-32a+).[9][10] The recombinant vectors are then sequenced to determine the nucleotide and deduced amino acid sequences.[10]

Phylogenetic Analysis

Objective: To reconstruct the evolutionary relationships between different GnRH and GnRHR sequences.

Methodology:

-

Sequence Alignment: Amino acid or nucleotide sequences are aligned using algorithms like ClustalW to identify homologous positions.

-

Phylogenetic Tree Construction: Aligned sequences are used to construct phylogenetic trees using methods such as Maximum Likelihood or Neighbor-Joining.[2][11]

-

Bootstrap Analysis: The robustness of the phylogenetic tree topology is assessed by bootstrap analysis with a high number of replicates (e.g., 1000).[11]

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of GnRH peptides to their receptors.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues expressing the GnRH receptor are prepared by homogenization and centrifugation.[12]

-

Competitive Binding: A constant concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin) is incubated with the membrane preparation in the presence of increasing concentrations of an unlabeled competitor GnRH peptide.[12]

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.[12][13]

In Situ Hybridization

Objective: To visualize the location of GnRH mRNA expression within tissues.

Methodology:

-

Tissue Preparation: Tissues are fixed, sectioned, and mounted on slides.

-

Probe Synthesis: Labeled antisense RNA or DNA probes complementary to the target GnRH mRNA are synthesized. Probes can be labeled with radioisotopes or non-radioactive labels like digoxigenin (B1670575) (DIG) or biotin.[14][15]

-

Hybridization: The labeled probe is incubated with the tissue sections to allow it to bind to the target mRNA.

-

Washing and Detection: Slides are washed to remove unbound probe, and the hybridized probe is detected using autoradiography (for radioactive probes) or immunohistochemistry (for non-radioactive probes).[14][15]

Analysis of GnRH Signaling Pathways

Objective: To investigate the intracellular signaling cascades activated by GnRH receptors.

Methodology:

-

Cell Culture and Stimulation: Cells expressing the GnRH receptor of interest are cultured and then stimulated with different GnRH peptides.

-

Measurement of Second Messengers: Changes in the levels of intracellular second messengers, such as inositol (B14025) phosphates (IPs) and cyclic AMP (cAMP), are measured using appropriate assays.[16][17]

-

Western Blotting: The phosphorylation status of downstream signaling proteins, such as MAPKs, can be assessed by Western blotting using phospho-specific antibodies.

Visualizing the Evolutionary and Functional Landscape

To better understand the complex relationships and processes involved in GnRH evolution, we provide the following diagrams generated using the DOT language.

Evolutionary Tree of Vertebrate GnRH Genes

Caption: Proposed evolution of the vertebrate GnRH gene family through two rounds of whole-genome duplication.

GnRH Receptor Signaling Pathway

Caption: The canonical Gq/11-mediated signaling pathway of the GnRH receptor.

Experimental Workflow for GnRH Receptor Binding Assay

Caption: A simplified workflow for a competitive radioligand binding assay for GnRH receptors.

Conclusion and Future Directions

The evolutionary history of vertebrate GnRH peptides is a testament to the power of gene duplication and subsequent diversification in shaping complex biological systems. From a single ancestral gene, a family of GnRH peptides and their receptors has evolved to fine-tune the regulation of reproduction and other physiological processes across the vertebrate lineage. This guide has provided a comprehensive overview of our current understanding of this evolutionary journey, supported by quantitative data and detailed experimental methodologies.

For researchers and drug development professionals, a deep appreciation of the evolutionary context of the GnRH system is invaluable. It informs our understanding of the structure-function relationships of different GnRH analogs, the species-specific differences in GnRH physiology, and the potential for developing novel therapeutics with improved specificity and efficacy. Future research will undoubtedly uncover more intricacies in the evolution of this fascinating neuropeptide family, further refining our understanding of its fundamental role in vertebrate life.

References

- 1. Gonadotropin-releasing hormone genes: phylogeny, structure, and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of GnRH: diving deeper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Gonadotropin-Releasing Hormone (GnRH) Genes From Cartilaginous Fish: Evolutionary Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chimaeric gonadotropin-releasing hormone (GnRH) peptides with improved affinity for the catfish (Clarias gariepinus) GnRH receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chicken GnRH II-like peptides and a GnRH receptor selective for chicken GnRH II in amphibian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning, sequencing, and expression of human gonadotropin releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Cloning and Expression of Gonadotropin-releasing Hormone to Develop an Immunological-based Sterilization Vaccine [immunoreg.shahed.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. In situ hybridization of GnRH mRNA in the rat and the mink hypothalamus using biotinylated synthetic oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.abcam.com [docs.abcam.com]

- 16. academic.oup.com [academic.oup.com]

- 17. apps.dtic.mil [apps.dtic.mil]

The Physiological Role of LH-RH I in Lamprey Reproduction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological role of lamprey Gonadotropin-Releasing Hormone I (lGnRH-I), also referred to as LH-RH I, in the reproductive processes of lampreys, one of the oldest lineages of vertebrates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a critical resource for researchers in reproductive endocrinology, comparative biology, and for professionals engaged in the development of novel pharmaceuticals targeting reproductive pathways.

Core Concepts: The Hypothalamic-Pituitary-Gonadal (HPG) Axis in Lamprey

Reproduction in lampreys, as in other vertebrates, is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus synthesizes and secretes GnRH, which in turn stimulates the pituitary gland to release gonadotropins. These gonadotropins then act on the gonads to stimulate the production of sex steroids and the maturation of gametes.[1] Lampreys possess three forms of GnRH: lGnRH-I, lGnRH-II, and lGnRH-III.[2] This guide focuses primarily on lGnRH-I and its pivotal role in orchestrating reproductive events.

Data Presentation: Quantitative Effects of lGnRH-I on Lamprey Reproduction

The following tables summarize the quantitative data from various studies on the effects of lGnRH-I and the closely related lGnRH-III on key reproductive parameters in the sea lamprey (Petromyzon marinus).

Table 1: Effects of lGnRH on Plasma Steroid Hormone Concentrations

| Hormone | Lamprey Species | Sex | lGnRH Analogue | Dosage | Change in Plasma Concentration | Reference |

| Estradiol | Petromyzon marinus | Male | lGnRH-III | 0.1 µg/g body weight | Stimulated increase | [3] |

| Estradiol | Petromyzon marinus | Male | lGnRH-III | 0.2 µg/g body weight | Stimulated increase | [3] |

| Progesterone | Petromyzon marinus | Male | lGnRH-III | 0.1 µg/g body weight | Stimulated increase | [3] |

| Progesterone | Petromyzon marinus | Male | lGnRH-III | 0.2 µg/g body weight | Stimulated increase | [3] |

| Estradiol | Petromyzon marinus | Female | lGnRH-III | 0.1 or 0.2 µg/g | Stimulated increase | [4] |

Table 2: Effects of lGnRH on Gametogenesis (Spermiation and Ovulation)

| Reproductive Event | Lamprey Species | Sex | lGnRH Analogue | Dosage and Regimen | Success Rate | Control Group Rate | Reference |

| Spermiation | Petromyzon marinus | Male | lGnRH-III | 4 injections of 0.1 µg/g | 78% by Day 16 | 0% | [3] |

| Spermiation | Petromyzon marinus | Male | lGnRH-I | 4 injections of 0.2 µg/g | 30% by Day 16 | 0% | [3] |

| Ovulation | Petromyzon marinus | Female | lGnRH-III | 4 injections of 0.1 µg/g (3-4 days apart) | 100% by Day 31 | 21% | [4] |

| Ovulation | Petromyzon marinus | Female | lGnRH-III | 4 injections of 0.2 µg/g (3-4 days apart) | 88% by Day 31 | 21% | [4] |

Table 3: Lamprey GnRH Receptor Binding Affinities

| Receptor | Ligand | Inhibitory Constant (Ki) | Reference |

| lGnRH Receptor | lGnRH-III | 0.708 ± 0.245 nM | [5] |

| lGnRH Receptor | chicken GnRH-II | 0.765 ± 0.160 nM | [5] |

| lGnRH Receptor | mammalian GnRH | 12.9 ± 1.96 nM | [5] |

| lGnRH Receptor | lGnRH-I | 118.0 ± 23.6 nM | [5] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways of lGnRH-I in the Lamprey Pituitary

Lamprey GnRH receptors are G-protein coupled receptors that can activate multiple signaling pathways. Notably, lGnRH-R-1 can couple to both Gq/11 and Gs proteins.[6][7] Activation of Gq/11 initiates the inositol (B14025) phosphate (B84403) (IP3) signaling cascade, leading to the release of intracellular calcium.[6][8] Activation of Gs stimulates the production of cyclic AMP (cAMP).[6] This dual signaling capability allows for a complex and nuanced regulation of gonadotropin release.

Caption: Signaling pathway of LH-RH I in lamprey pituitary gonadotrophs.

Experimental Workflow: In Vivo lGnRH-I Stimulation Study

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of lGnRH-I on lamprey reproduction. This process involves animal acclimatization, hormone administration, regular monitoring, and subsequent analysis of physiological endpoints.

Caption: A typical experimental workflow for in vivo lGnRH-I studies in lamprey.

Experimental Protocols

In Vivo Hormone Stimulation

-

Animal Model: Adult sea lampreys (Petromyzon marinus) captured during their upstream spawning migration.

-

Acclimatization: Animals are housed in tanks with appropriate water flow and temperature (typically 13-19°C) to mimic natural conditions.[4]

-

Hormone Preparation: Lyophilized lGnRH-I is dissolved in a sterile saline solution (e.g., 0.9% NaCl).

-

Injection Procedure:

-

Anesthetize the lamprey by immersion in a buffered solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222).

-

Weigh the animal to determine the precise injection volume.

-

Administer the lGnRH-I solution via intraperitoneal (IP) injection in the lower abdominal quadrant to avoid internal organs.[3][9]

-

Control animals receive an equivalent volume of the saline vehicle.

-

Injections can be administered as a single dose or in a series of injections over several days, depending on the experimental design.[3][4]

-

-

Blood Sampling: Blood samples are collected from the caudal vasculature at specified time points post-injection. Plasma is separated by centrifugation and stored at -80°C until hormone analysis.

-

Assessment of Gametogenesis:

-

Spermiation: Gentle abdominal pressure is applied to males to check for the release of milt.

-

Ovulation: The abdominal wall of females is palpated for softness, and gentle pressure is applied to check for the release of eggs. An ovulatory response is often defined as more than 50% of eggs being loose in the body cavity.[10]

-

In Vitro Gonad Culture and Stimulation

-

Tissue Collection: Gonads (ovaries or testes) are dissected from euthanized adult lampreys.

-

Culture Preparation:

-

The gonadal tissue is rinsed in sterile culture medium.

-

The tissue is then minced or cultured as small fragments.

-

Culture is typically performed in a basal nutrient medium supplemented with fetal bovine and trout sera.[11] The culture surface is often coated with fibronectin and collagen to promote cell attachment.[11]

-

-

Hormone Stimulation:

-

The gonad fragments are incubated in the culture medium.

-

lGnRH-I is added to the medium at various concentrations (e.g., 100 or 1000 ng/ml).[4]

-

Control cultures are incubated without the addition of lGnRH-I.

-

-

Sample Collection and Analysis: The culture medium is collected after a specified incubation period, and the concentration of secreted steroid hormones (e.g., estradiol) is determined by radioimmunoassay.[4]

Hormone Measurement: Radioimmunoassay (RIA)

-

Principle: RIA is a competitive binding assay where a radiolabeled hormone ("tracer") competes with the unlabeled hormone in the sample for a limited number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the hormone in the sample.

-

General Procedure:

-

Extraction: Steroid hormones are extracted from plasma samples using an organic solvent such as diethyl ether.

-

Assay Setup:

-

A standard curve is prepared using known concentrations of the hormone.

-

Extracted samples, standards, a specific primary antibody, and a radiolabeled hormone (e.g., ³H-estradiol or ¹²⁵I-estradiol) are incubated together.

-

-

Separation: The antibody-bound hormone is separated from the free hormone, often by precipitation with a secondary antibody.

-

Counting: The radioactivity of the bound fraction is measured using a gamma or beta counter.

-

Calculation: The concentration of the hormone in the samples is determined by comparing their binding to the standard curve.

-

-

Validation: The RIA must be validated for use with lamprey plasma to ensure specificity, sensitivity, and accuracy. This involves demonstrating parallelism between the standard curve and serial dilutions of lamprey plasma extracts.

Conclusion

LH-RH I (lGnRH-I) plays a fundamental role in the reproductive physiology of the lamprey, initiating a cascade of events that leads to steroidogenesis and the final maturation of gametes. The data and protocols presented in this guide offer a robust foundation for further research into the intricacies of the lamprey HPG axis and provide valuable insights for the development of targeted reproductive control agents. The unique position of the lamprey in vertebrate evolution makes it an invaluable model for understanding the ancestral mechanisms of neuroendocrine control of reproduction.

References

- 1. The origins of the vertebrate hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-thyroid (HPT) endocrine systems: new insights from lampreys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of three GnRH receptors in specific tissues in male and female sea lampreys Petromyzon marinus at three distinct life stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of lamprey gonadotropin-releasing hormone-III on steroidogenesis and spermiation in male sea lampreys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristics of GnRH binding in the gonads and effects of lamprey GnRH-I and -III on reproduction in the adult sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization and kinetic studies of an ancestral lamprey GnRH-III selective type II GnRH receptor from the sea lamprey, Petromyzon marinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Cloning and Pharmacological Characterization of Two Novel GnRH Receptors in the Lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrative Neuro-Endocrine Pathways in the Control of Reproduction in Lamprey: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of primary cell cultures from lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

Lamprey LH-RH I receptor identification and characterization

An In-depth Technical Guide on the Identification and Characterization of Lamprey Gonadotropin-Releasing Hormone Receptor I

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sea lamprey (Petromyzon marinus), a basal vertebrate, serves as a crucial model for understanding the evolution of neuroendocrine systems. Its reproductive processes are governed by a complex gonadotropin-releasing hormone (GnRH) system, comprising three distinct ligands (lamprey GnRH-I, -II, and -III) and at least three corresponding G protein-coupled receptors (lGnRH-R-1, -2, and -3).[1][2] This document provides a comprehensive technical overview of the first identified lamprey GnRH receptor, lGnRH-R-1, often considered a representative of an ancestral GnRH receptor.[3] We detail its molecular cloning, unique structural characteristics, ligand binding properties, dual signaling pathways, and the experimental protocols utilized for its characterization.

Receptor Identification and Molecular Cloning

The first functional GnRH receptor in an agnathan was cloned from the pituitary of the sea lamprey.[3] This receptor, designated lGnRH-R-1, retains the conserved structural features of other vertebrate GnRH receptors, including the seven-transmembrane domain architecture.[1][3] A notable and unique feature of lGnRH-R-1 is its exceptionally long intracellular C-terminal tail, comprising approximately 120 amino acids, which is the longest identified in any vertebrate GnRH receptor to date.[3][4] This tail has been shown to be critical for several aspects of receptor function, including signaling, ligand-dependent internalization, and binding affinity.[1][4] Phylogenetic analyses suggest that lGnRH-R-1 may represent an ancestral form from which other vertebrate GnRH receptors evolved.[3][5]

Quantitative Data: Ligand Binding and Signaling Potency

The pharmacological profile of lGnRH-R-1 has been characterized through competitive binding assays and functional signaling studies, primarily in transiently transfected COS-7 cells. The receptor exhibits differential affinity and potency for the native lamprey GnRH isoforms and other vertebrate GnRH analogs.

Table 1: Competitive Ligand Binding Affinities for lGnRH-R-1

This table summarizes the relative binding affinities of various GnRH ligands to the lGnRH-R-1. IC50 values represent the concentration of a competing ligand required to displace 50% of a specific radioligand, while Ki values represent the calculated inhibitory constant.

| Ligand | Radioligand | Assay Type | Binding Affinity Value | Source |

| Lamprey GnRH-III | [125I]cGnRH-II | Whole-Cell Competition | Ki: 0.708 ± 0.245 nM | [4] |

| Chicken GnRH-II (cGnRH-II) | [125I]cGnRH-II | Whole-Cell Competition | IC50: 0.7 nM; Ki: 0.765 ± 0.160 nM | [1][4] |

| Mammalian GnRH | [125I]cGnRH-II | Whole-Cell Competition | Ki: 12.9 ± 1.96 nM | [4] |

| D-Ala6,Pro9-NEt mGnRH | [125I]cGnRH-II | Whole-Cell Competition | Ki: 21.6 ± 9.68 nM | [4] |

| Lamprey GnRH-I | [125I]cGnRH-II | Whole-Cell Competition | Ki: 118.0 ± 23.6 nM | [4] |

| D-Ala6,Pro9-NEt mGnRH | [D-Ala6,Pro9-NEt mGnRH] | In Vitro Autoradiography | Kd 1: 1.5 x 10⁻¹² M; Kd 2: 5 x 10⁻⁹ M | [6] |

Note: The 1994 study by Knox et al. used pituitary tissue and identified two high-affinity sites before the specific receptor was cloned.[6] Later studies used the cloned receptor expressed in COS-7 cells.

Table 2: Ligand Potency (EC50) for Second Messenger Activation by lGnRH-R-1

This table presents the effective concentration of ligands required to elicit a 50% maximal response in second messenger accumulation assays.

| Pathway | Ligand | Potency (EC50 / LogEC50) | Source |

| Inositol (B14025) Phosphate (B84403) (IP) | Lamprey GnRH-I | Active (dose-dependent) | [1][3] |

| Inositol Phosphate (IP) | Lamprey GnRH-III | Active (dose-dependent) | [1][3] |

| cAMP Accumulation | Lamprey GnRH-III | LogEC50: -8.29 ± 0.09 | [4] |

| cAMP Accumulation | Lamprey GnRH-I | LogEC50: -6.57 ± 0.15 | [4] |

Note: These data indicate that lGnRH-R-1 is selective for lamprey GnRH-III, which is a more potent activator of both IP and cAMP signaling pathways compared to lGnRH-I.[1][4]

Intracellular Signaling Pathways

The lamprey GnRH-R-1 is a pleiotropic receptor, capable of coupling to at least two distinct G protein-mediated signaling cascades. This dual signaling capacity is a key feature of its function.

Gαq/11 - Inositol Phosphate (IP) Pathway

Similar to most vertebrate pituitary GnRH receptors, lGnRH-R-1 couples to Gαq/11 proteins.[1][2] Upon activation by lGnRH-I or lGnRH-III, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to downstream cellular responses.[1][3]

Caption: The lGnRH-R-1 Gαq/11-mediated inositol phosphate signaling pathway.

Gαs - Cyclic AMP (cAMP) Pathway

Uniquely, lGnRH-R-1 also robustly activates the Gαs-adenylyl cyclase pathway, leading to the accumulation of cyclic AMP (cAMP).[1][4] This function is critically dependent on the presence of its long C-terminal tail.[1] Mutagenesis studies have shown that the membrane-proximal 40 amino acids of the tail contain a motif essential for Gαs coupling and subsequent cAMP production.[4][7] Truncation of the tail abolishes the cAMP response while leaving the IP pathway largely intact.[3][4]

Caption: The lGnRH-R-1 Gαs-mediated cAMP pathway, dependent on the C-terminal tail.

Experimental Protocols

The characterization of lGnRH-R-1 has relied on a series of established molecular biology and pharmacological techniques.

Molecular Cloning and Expression

A full-length transcript encoding the receptor was cloned from the pituitary of the sea lamprey (Petromyzon marinus).[3] For functional studies, the cloned receptor cDNA is typically subcloned into a mammalian expression vector (e.g., pcDNA3.1). This construct is then used to transiently transfect a heterologous cell line, most commonly COS-7 cells, which lack endogenous GnRH receptors.[1][3]

Whole-Cell Radioligand Binding Assay

This assay is performed to determine the binding affinity of various ligands for the receptor.

-

Cell Culture: COS-7 cells are cultured and transfected with the lGnRH-R-1 expression vector.

-

Incubation: Transfected cells are incubated with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]cGnRH-II).[1]

-

Competition: The incubation is performed in the presence of increasing concentrations of unlabeled competing ligands (e.g., lGnRH-I, lGnRH-III).

-

Washing & Lysis: After incubation, cells are washed to remove unbound ligand, and then lysed.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Analysis: Data are analyzed using non-linear regression to calculate IC50 values, which are then converted to Ki values to estimate the binding affinity of the competing ligands.[1][4]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gαq/11 pathway.

-

Metabolic Labeling: COS-7 cells transfected with lGnRH-R-1 are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Cells are pre-incubated in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, allowing for the accumulation of IP metabolites.

-

Stimulation: Cells are stimulated with various concentrations of GnRH ligands for a set period.

-

Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.

-

Purification: The extracts are applied to anion-exchange chromatography columns to separate the [3H]IPs from free [3H]inositol.

-

Quantification: The amount of radioactivity in the IP fraction is determined by liquid scintillation counting. Data are used to generate dose-response curves and calculate EC50 values.[1][3]

cAMP Accumulation Assay

This assay measures the activation of the Gαs pathway.

-

Cell Culture: Transfected COS-7 cells are plated in multi-well plates.

-

Pre-incubation: Cells are pre-incubated in a medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are treated with various concentrations of GnRH ligands for a defined time.

-

Lysis & Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Analysis: Dose-response curves are generated to determine the EC50 values for cAMP accumulation.[1][4]

Caption: General experimental workflow for lGnRH-R-1 identification and characterization.

Conclusion

The lamprey GnRH receptor I (lGnRH-R-1) stands out as a pivotal molecule in the study of neuroendocrine evolution. Its identification and characterization have revealed a receptor with ancestral features, including a uniquely long C-terminal tail that confers dual signaling capabilities through both the inositol phosphate and cAMP pathways.[1][3][4] Pharmacological studies have established it as a lamprey GnRH-III-selective receptor.[4] The detailed experimental protocols outlined herein provide a robust framework for the continued investigation of this and other G protein-coupled receptors. For researchers in endocrinology and drug development, the lGnRH-R-1 system offers a valuable model for understanding the fundamental principles of ligand-receptor interaction and the evolutionary diversification of signaling mechanisms.

References

- 1. Molecular Cloning and Pharmacological Characterization of Two Novel GnRH Receptors in the Lamprey (Petromyzon marinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrative Neuro-Endocrine Pathways in the Control of Reproduction in Lamprey: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and characterization of a functional type II gonadotropin-releasing hormone receptor with a lengthy carboxy-terminal tail from an ancestral vertebrate, the sea lamprey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization and localization of gonadotropin-releasing hormone receptors in the adult female sea lamprey, Petromyzon marinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sicb.org [sicb.org]

Distribution of LH-RH I in the Lamprey Brain and Pituitary: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the distribution, signaling, and experimental analysis of Luteinizing Hormone-Releasing Hormone I (LH-RH I), also known as lamprey Gonadotropin-Releasing Hormone I (lGnRH-I), in the lamprey brain and pituitary. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroendocrinology, comparative biology, and reproductive science.

Introduction

The lamprey, as a member of the ancient lineage of agnathans, provides a unique model for understanding the evolution of vertebrate neuroendocrine systems. The regulation of reproduction in lampreys is controlled by a hypothalamic-pituitary-gonadal (HPG) axis, similar to that of more recently evolved vertebrates. A key player in this axis is Gonadotropin-Releasing Hormone (GnRH), which stimulates the synthesis and release of gonadotropins from the pituitary. Lampreys possess three distinct forms of GnRH: lGnRH-I, lGnRH-II, and lGnRH-III. This guide focuses specifically on the distribution and function of lGnRH-I.

Immunocytochemical and in situ hybridization studies have revealed that the distribution of GnRH neurons in the lamprey brain is more restricted compared to that in gnathostomes (jawed vertebrates). The primary locations of lGnRH-I cell bodies are in the preoptic area (POA) and the hypothalamus.[1] These neurons project to the neurohypophysis, where the hormone is released into the vicinity of the pituitary gland to exert its effects.

Data Presentation: Quantitative Analysis of LH-RH I and Receptor Binding

Quantitative data on the precise concentrations of LH-RH I in specific microdissected brain regions of the lamprey are not extensively available in the literature. However, studies have measured the total GnRH content in the brain and the binding affinities of GnRH receptors in the pituitary.

Concentration of GnRH in the Lamprey Brain

A study on adult male sea lampreys (Petromyzon marinus) during their final reproductive period reported fluctuations in brain GnRH concentrations. These changes were correlated with rising water temperatures and preceded spawning, indicating a direct link between environmental cues, neural GnRH levels, and reproductive events.[2][3]

| Parameter | Value | Condition | Reference |

| Brain GnRH Concentration | Fluctuates, with a notable rise prior to spawning | Adult male sea lamprey during the final reproductive period | [2][3] |

GnRH Receptor Binding Affinity in the Lamprey Pituitary

The action of LH-RH I is mediated by GnRH receptors in the pituitary. Studies have characterized these receptors and their binding affinities for various GnRH analogs. Scatchard analysis of GnRH receptor binding in the anterior pituitary of the adult female sea lamprey revealed the presence of two classes of high-affinity binding sites.

| Receptor Class | Dissociation Constant (Kd) | Ligand Used | Reference |

| High-Affinity Site 1 | 1.5 x 10-12 M | [D-Ala6, Pro9-NEt]-mammalian GnRH | |

| High-Affinity Site 2 | 5.0 x 10-9 M | [D-Ala6, Pro9-NEt]-mammalian GnRH |

Competitive binding assays have further elucidated the selectivity of lamprey GnRH receptors. One study reported the following inhibitory constants (Ki) for a lamprey GnRH receptor, demonstrating a lower affinity for lGnRH-I compared to lGnRH-III and chicken GnRH-II.[4]

| Ligand | Inhibitory Constant (Ki) (nM) | Reference |

| lamprey GnRH-III | 0.708 ± 0.245 | [4] |

| chicken GnRH-II | 0.765 ± 0.160 | [4] |

| mammalian GnRH | 12.9 ± 1.96 | [4] |

| lamprey GnRH-I | 118.0 ± 23.6 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the distribution of LH-RH I in the lamprey brain and pituitary.

Immunohistochemistry (IHC) for LH-RH I Localization

This protocol is a representative method for the immunohistochemical localization of LH-RH I in lamprey brain tissue, based on procedures described in the literature.[5]

3.1.1. Tissue Preparation

-

Anesthetize the lamprey with an appropriate anesthetic (e.g., tricaine (B183219) methanesulfonate).

-

Perfuse the animal transcardially with 0.1 M phosphate-buffered saline (PBS), pH 7.4, followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer).

-

Dissect the brain and pituitary and post-fix in the same fixative for 4-6 hours at 4°C.

-

Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions of increasing concentration (e.g., 10%, 20%, and 30% sucrose in 0.1 M PBS) at 4°C until the tissue sinks.

-

Embed the tissue in a suitable cryo-embedding medium and freeze at -80°C.

-

Cut serial sections (e.g., 20-30 µm thick) on a cryostat and mount them on gelatin-coated slides.

3.1.2. Immunohistochemical Staining

-

Wash the sections three times for 10 minutes each in 0.1 M PBS.

-

Incubate the sections in a blocking solution (e.g., 10% normal goat serum in 0.1 M PBS containing 0.3% Triton X-100) for 1 hour at room temperature to block non-specific binding sites.

-

Incubate the sections with the primary antibody against lGnRH-I, diluted in the blocking solution, for 24-48 hours at 4°C.

-

Wash the sections three times for 10 minutes each in 0.1 M PBS.

-

Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG), diluted in 0.1 M PBS, for 2 hours at room temperature.

-

Wash the sections three times for 10 minutes each in 0.1 M PBS.

-

Incubate the sections with an avidin-biotin-peroxidase complex (ABC) solution for 1.5 hours at room temperature.

-

Wash the sections three times for 10 minutes each in 0.1 M PBS.

-

Visualize the immunoreactivity by incubating the sections in a solution containing a chromogen (e.g., 3,3'-diaminobenzidine; DAB) and hydrogen peroxide.

-

Stop the reaction by washing with 0.1 M PBS.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

3.1.3. Controls

-

Primary antibody omission: Incubate sections with blocking solution instead of the primary antibody to check for non-specific binding of the secondary antibody.

-

Pre-absorption control: Incubate the primary antibody with an excess of the lGnRH-I peptide before applying it to the sections. This should abolish the specific staining.

Radioimmunoassay (RIA) for LH-RH I Quantification

This protocol provides a general framework for the radioimmunoassay of LH-RH I in lamprey brain and pituitary tissue extracts.

3.2.1. Tissue Extraction

-

Dissect the brain regions of interest (e.g., hypothalamus, pituitary) and immediately freeze them in liquid nitrogen.

-

Homogenize the frozen tissue in an acidic extraction solution (e.g., 2 N acetic acid).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C.

-

Collect the supernatant and lyophilize it.

-

Reconstitute the lyophilized extract in the RIA buffer.

3.2.2. RIA Procedure

-

Set up assay tubes for standards, samples, and controls (total counts, non-specific binding, and zero standard).

-

To the appropriate tubes, add a known volume of the reconstituted sample or the standard solutions of lGnRH-I at various concentrations.

-

Add the primary antibody against lGnRH-I to all tubes except the total counts and non-specific binding tubes.

-

Add a known amount of radiolabeled lGnRH-I (e.g., 125I-lGnRH-I) to all tubes.

-

Incubate the tubes for 24-48 hours at 4°C to allow for competitive binding.

-

Add a precipitating agent (e.g., a secondary antibody and polyethylene (B3416737) glycol) to separate the antibody-bound and free radiolabeled hormone.

-

Centrifuge the tubes and decant the supernatant.

-

Measure the radioactivity in the pellet using a gamma counter.

-